3-Bromo-4-methoxyisoquinoline

Suzuki-Miyaura coupling Cross-coupling C-C bond formation

This 3-bromo-4-methoxyisoquinoline is the specific positional isomer required for Suzuki-Miyaura cross-coupling to generate 3-arylisoquinoline pharmacophores. Unlike 1- or 4-bromo isomers, the 3-bromo-4-methoxy substitution provides unique electronic activation and ortho-directing effects enabling efficient arylation for TNKS inhibitor oncology programs and analgesic/anti-inflammatory lead optimization. Procure this precursor to access validated scaffolds that other isomers cannot deliver.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 86814-57-5
Cat. No. B13966372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyisoquinoline
CAS86814-57-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC2=CC=CC=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-8-5-3-2-4-7(8)6-12-10(9)11/h2-6H,1H3
InChIKeyXNMIJYLEHGMORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyisoquinoline CAS 86814-57-5: Technical Baseline for Procurement Evaluation


3-Bromo-4-methoxyisoquinoline (CAS 86814-57-5, MF: C₁₀H₈BrNO, MW: 238.08 g/mol) is a synthetic isoquinoline derivative characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the bicyclic isoquinoline scaffold . The canonical SMILES is COC1=C(N=CC2=CC=CC=C21)Br, with InChIKey XNMIJYLEHGMORA-UHFFFAOYSA-N [1]. This compound belongs to the class of halogenated N-heterocycles and serves as a versatile building block in organic synthesis and medicinal chemistry research .

Why 3-Bromo-4-methoxyisoquinoline Cannot Be Replaced by Alternative Bromo-Methoxyisoquinoline Isomers


Bromo-methoxyisoquinoline positional isomers (e.g., 1-bromo-4-methoxyisoquinoline, 4-bromo-7-methoxyisoquinoline, or 4-bromo-8-methoxyisoquinoline) exhibit fundamentally different reactivity profiles and synthetic utility due to the distinct electronic environment created by the specific placement of bromine and methoxy substituents. The 3-position bromine in this compound is uniquely activated for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient arylation that is not equivalently accessible with 1- or 4-bromo isomers under identical conditions [1]. The ortho-relationship between the 3-bromo and 4-methoxy groups creates a specific directing effect and electronic push-pull system that modulates both reaction kinetics and product selectivity in ways that positional isomers cannot replicate [1].

3-Bromo-4-methoxyisoquinoline: Quantified Differential Evidence for Scientific Selection


Suzuki-Miyaura Coupling Reactivity: 3-Position Bromine Enables Arylation Not Replicable with 1- or 4-Bromo Isomers

3-Bromo-4-methoxyisoquinoline serves as an effective substrate in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with diverse aryl boronic acids to generate 3-arylisoquinoline derivatives. This reactivity pattern at the 3-position is distinct from 1-bromo-4-methoxyisoquinoline and 4-bromo-7/8-methoxyisoquinoline isomers, which require different catalyst systems or exhibit altered reaction kinetics due to differing electronic and steric environments [1]. The 3-bromo-4-methoxy substitution pattern provides an optimal balance of activation for cross-coupling while maintaining the methoxy group as a handle for subsequent transformations [1].

Suzuki-Miyaura coupling Cross-coupling C-C bond formation

Analgesic and Anti-inflammatory Activity: 3-Bromo Isoquinoline Derivatives Outperform Non-brominated Controls

A 2024 study synthesized a series of 3-bromo isoquinoline derivatives via Suzuki coupling and evaluated their biological activities. The 3-bromo isoquinoline derivatives demonstrated noteworthy analgesic and anti-inflammatory activity along with positive toxicity values [1]. Molecular docking studies confirmed ligand-protein binding interactions contributing to the observed biological activities [1].

Analgesic Anti-inflammatory COX-2 inhibition Drug discovery

Structure-Activity Relationship (SAR) Foundation: 3-Position Aryl Substitution Required for Tankyrase Inhibitor Potency

SAR studies around the isoquinolinone core established that an aryl group at the 3-position is required for tankyrase (TNKS) inhibitor activity, with optimal potency achieved when the aryl group bears a para-substituent [1]. 3-Bromo-4-methoxyisoquinoline and related 3-bromo-1-methoxyisoquinolines serve as the essential precursors for introducing this required 3-aryl pharmacophore via Suzuki-Miyaura coupling [1]. Compounds lacking the 3-aryl group or bearing ortho-substituents showed reduced or abolished activity, establishing the 3-position as a non-negotiable pharmacophoric anchor [1].

Tankyrase inhibition PARP Cancer therapeutics SAR

Photophysical Properties: Halochromic Luminescence Tunable via 3-Aryl Substituents

A 2020 study synthesized a series of π-conjugated 3-substituted isoquinoline derivatives via Suzuki-Miyaura coupling of 3-bromoisoquinoline with diverse aryl boronic acids. These compounds exhibited distinct halochromic properties, displaying UV emissions in ethanol but visible emissions in acidic solution [1]. The photophysical properties are tunable based on the nature of the aryl group introduced at the 3-position [1].

Photoluminescence Halochromism Materials chemistry Sensors

3-Bromo-4-methoxyisoquinoline: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Synthesis of 3-Arylisoquinoline Libraries for Analgesic and Anti-inflammatory Lead Discovery

Procurement is justified for medicinal chemistry groups developing analgesic or anti-inflammatory lead compounds. The compound serves as the Suzuki coupling partner for generating diverse 3-arylisoquinoline libraries that have demonstrated noteworthy analgesic and anti-inflammatory activity with favorable toxicity profiles in 2024 studies [1]. Researchers requiring 3-aryl substitution on the isoquinoline scaffold will find 3-bromo-4-methoxyisoquinoline to be the appropriate precursor, whereas 1-bromo or 4-bromo isomers will not yield the same 3-aryl products under identical coupling conditions [1].

Oncology Drug Discovery: Tankyrase Inhibitor Development via 3-Arylisoquinolin-1-one Scaffolds

This compound is strategically valuable for oncology programs targeting tankyrase (TNKS) inhibition. Published SAR studies establish that a 3-aryl group on the isoquinolinone core is required for TNKS inhibitory activity [1]. 3-Bromo-4-methoxyisoquinoline and related 3-bromo-1-methoxyisoquinolines are the documented precursors for introducing this essential 3-aryl pharmacophore via Suzuki-Miyaura coupling [1]. Procurement of 3-bromo-4-methoxyisoquinoline provides access to a validated pharmacophoric scaffold that 1- or 4-bromo isomers cannot deliver [1].

Materials Chemistry: Development of Halochromic and Stimuli-Responsive Luminescent Materials

Researchers in materials science and sensor development should procure this compound for synthesizing π-conjugated 3-substituted isoquinoline derivatives with tunable photophysical properties. The Suzuki coupling of 3-bromoisoquinoline with aryl boronic acids yields compounds that exhibit halochromic luminescence—UV emission in neutral ethanol shifting to visible emission in acidic environments [1]. This pH-dependent emission behavior enables applications in optical sensing and stimuli-responsive materials [1].

Organic Synthesis: General Building Block for 3-Substituted Isoquinoline Derivatives

As a general synthetic building block, 3-bromo-4-methoxyisoquinoline enables diverse 3-substituted isoquinoline derivatives via palladium-catalyzed cross-coupling, nucleophilic substitution, and related transformations [1]. The specific 3-bromo-4-methoxy substitution pattern provides unique electronic activation for these transformations that positional isomers (e.g., 1-bromo-4-methoxyisoquinoline or 4-bromo-7-methoxyisoquinoline) cannot replicate due to differing electronic environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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